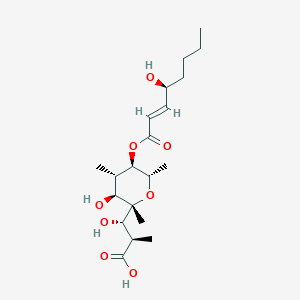
Botcinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Botcinic acid is a natural product found in Botrytis cinerea with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Botcinic acid is characterized by its complex polyketide structure, which contributes to its biological activity. The compound is part of a larger family of metabolites produced by Botrytis cinerea, including botrydial and various botcinins. Its structural features include a unique arrangement of carbon chains and functional groups that enable its interaction with biological systems.
Phytotoxicity and Agricultural Applications
1. Plant Pathogen Interaction
this compound plays a significant role in the virulence of Botrytis cinerea, acting as a phytotoxin that facilitates infection in host plants. Research indicates that this compound disrupts plant cellular processes, leading to necrosis and disease symptoms similar to those observed in Botrytis infections .
2. Mechanism of Action
The phytotoxic effects of this compound are linked to its ability to induce oxidative stress in plant cells. This process involves the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death . Understanding these mechanisms is crucial for developing effective plant protection strategies.
Biosynthesis Pathway
1. Genetic Regulation
The biosynthesis of this compound is governed by a cluster of genes within the Botrytis cinerea genome. Key regulatory genes, such as BcBoa13, encode transcription factors that positively influence the expression of other biosynthetic genes . The identification of these genes has significant implications for manipulating this compound production in biotechnological applications.
2. Environmental Factors
Studies show that environmental conditions, including light exposure, can regulate the expression of this compound biosynthesis genes. This regulation suggests potential strategies for enhancing or inhibiting toxin production based on agricultural practices or environmental management .
Medical Applications
1. Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antimicrobial agents .
2. Therapeutic Potential
The structural characteristics of this compound may allow for modifications that enhance its efficacy as a therapeutic agent. Ongoing studies aim to explore its potential in treating infections caused by resistant bacterial strains, leveraging its natural bioactivity as a foundation for drug development .
Case Studies
Propiedades
Fórmula molecular |
C20H34O8 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(2R,3S)-3-hydroxy-3-[(2S,3S,4S,5R,6S)-3-hydroxy-5-[(E,4S)-4-hydroxyoct-2-enoyl]oxy-2,4,6-trimethyloxan-2-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C20H34O8/c1-6-7-8-14(21)9-10-15(22)27-16-11(2)17(23)20(5,28-13(16)4)18(24)12(3)19(25)26/h9-14,16-18,21,23-24H,6-8H2,1-5H3,(H,25,26)/b10-9+/t11-,12-,13+,14+,16-,17+,18+,20+/m1/s1 |
Clave InChI |
XGNHXARWXKZZNY-HZVPPPABSA-N |
SMILES |
CCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O |
SMILES isomérico |
CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@@H]([C@@](O[C@H]1C)(C)[C@H]([C@@H](C)C(=O)O)O)O)C)O |
SMILES canónico |
CCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O |
Sinónimos |
botcinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















